N-(4-fluorobenzyl)-2-pyrazinamine
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Description
N-(4-fluorobenzyl)-2-pyrazinamine is a useful research compound. Its molecular formula is C11H10FN3 and its molecular weight is 203.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of complexes and analogues of N-(4-fluorobenzyl)-2-pyrazinamine involves reactions with various compounds to create structures with potential for further chemical and biological exploration. For example, Jing and Img (2003) synthesized complexes that demonstrated the importance of cation type in determining intermolecular interactions and crystal packing in such compounds (X. Jing & S. Img, 2003).
Antimicrobial and Antitubercular Activity
- Pyrazinamide analogues, including this compound derivatives, have been studied for their antitubercular bioactivity. For instance, Wati et al. (2020) synthesized a series of pyrazinamide analogues that showed significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents from these compounds (F. Wati, Prisna U. Adyarini, S. Fatmawati, & M. Santoso, 2020).
Anticancer Potential
- Research into the anticancer potential of this compound and related compounds has led to the identification of derivatives with promising activity against various cancer cell lines. For example, Hammam et al. (2005) discovered fluoro substituted benzo[b]pyran derivatives with significant anti-lung cancer activity, suggesting that modifications of the this compound structure could yield potent anticancer agents (A. G. Hammam, O. A. El-Salam, A. Mohamed, & N. A. Hafez, 2005).
Quantum and Computational Studies
- Computational studies have been conducted to explore the properties and potential applications of this compound derivatives. These studies include quantum chemical calculations and molecular docking to assess the interaction of these compounds with biological targets, further emphasizing their potential in drug development and other applications (Yohan Seo, Jeong Hwa Lee, So-Hyeon Park, W. Namkung, & Ikyon Kim, 2019).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-10-3-1-9(2-4-10)7-15-11-8-13-5-6-14-11/h1-6,8H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQSRZITANMCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.